molecular formula C11H11FN2S B13276993 1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine

1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine

Cat. No.: B13276993
M. Wt: 222.28 g/mol
InChI Key: LOOCUWMTACLEPC-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine (CAS 1339881-94-5) is a high-purity organic building block featuring a fluorophenyl-substituted 1,3-thiazole core, a privileged scaffold in medicinal chemistry . The thiazole ring is a significant pharmacophore present in compounds investigated for a range of therapeutic applications, including as potential treatments for infectious diseases . The molecular structure includes an ethanamine side chain which provides a handle for further chemical functionalization, making it a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this and similar thiazoleethylamine derivatives in the design and development of novel bioactive compounds, with recent scientific literature reporting analogs exhibiting potent activity against Trypanosoma brucei , the parasite responsible for African sleeping sickness . The incorporation of a fluorine atom on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug-like properties . This product is intended for research and development applications in a laboratory setting. It is not for diagnostic or therapeutic use in humans. Please refer to the safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanamine

InChI

InChI=1S/C11H11FN2S/c1-7(13)10-6-15-11(14-10)8-4-2-3-5-9(8)12/h2-7H,13H2,1H3

InChI Key

LOOCUWMTACLEPC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)C2=CC=CC=C2F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine generally involves:

  • Construction of the 1,3-thiazole ring via Hantzsch-type condensation or palladium-catalyzed cross-coupling reactions.
  • Introduction of the fluorophenyl substituent either through halogenated precursors or boronic acid derivatives.
  • Functionalization at the 4-position of the thiazole ring with an ethanamine side chain, often protected during intermediate steps.

Suzuki–Miyaura Palladium-Catalyzed Coupling Route

One robust approach involves Suzuki–Miyaura coupling between a fluorophenyl boronic acid derivative and a 2-thiazole bromide intermediate, followed by deprotection and amination steps:

  • Starting material: (2-Fluorophenyl)boronic acid or its derivatives.
  • Coupling partner: 2-thiazole bromide.
  • Catalyst: Palladium complexes under Suzuki conditions.
  • Outcome: Formation of a phthalimide-protected ethanamine intermediate.
  • Final step: Hydrazinolysis to remove the phthalimide protecting group, yielding the free ethanamine derivative.

This method benefits from mild reaction conditions and high selectivity, allowing for further functionalization such as methylation or acylation if desired.

Hantzsch Condensation-Based Synthesis

Another common method employs the Hantzsch condensation of thiobenzamide derivatives with α-bromoketones:

  • Thiobenzamide derivative bearing the fluorophenyl group.
  • α-Bromoketone as the electrophilic partner.
  • Condensation leads to the formation of the thiazole ring.
  • Subsequent transformations introduce the ethanamine side chain at the 4-position.

This approach allows for the synthesis of various substituted thiazoles by changing the starting thiobenzamide or bromoketone, providing structural diversity.

One-Pot Three-Component Synthesis

Some studies report a one-pot three-component synthesis involving:

  • A fluorophenyl-substituted α-bromoketone.
  • Thiourea or related sulfur-containing nucleophiles.
  • Amino-containing reagents or hydrazine derivatives.

This method can yield thiazolyl-ethanamine derivatives efficiently with moderate to good yields, minimizing purification steps and reaction times.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Yield Range (%) Reference
Suzuki–Miyaura Coupling (2-Fluorophenyl)boronic acid + 2-thiazole bromide, Pd catalyst, base Mild conditions, selective, scalable 70–85
Hantzsch Condensation Thiobenzamide + α-bromoketone, reflux in ethanol or dioxane Versatile, allows substitution variation 60–80
One-Pot Three-Component Synthesis α-Bromoketone + thiourea + amine derivatives, catalytic triethylamine Rapid, fewer steps, moderate yields 65–79

Comprehensive Research Findings

Reaction Conditions and Optimization

  • Suzuki–Miyaura coupling typically requires palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, bases like potassium carbonate or cesium carbonate, and solvents including dioxane or toluene-water mixtures at temperatures around 80–100 °C.
  • Hydrazinolysis for deprotection uses hydrazine hydrate in ethanol or methanol at room temperature or mild heating.
  • Hantzsch condensation reactions are often performed in refluxing ethanol or dioxane with reaction times ranging from several hours to overnight.
  • One-pot syntheses benefit from catalytic amounts of triethylamine to promote condensation and cyclization.

Characterization Data

  • Spectroscopic evidence confirms the structure of the synthesized compound:
    • ^1H NMR shows characteristic signals for the ethanamine methylene protons and aromatic fluorophenyl protons.
    • IR spectra exhibit bands corresponding to amine N–H stretches and thiazole ring vibrations.
    • Mass spectrometry confirms molecular ion peaks consistent with the molecular formula.

Yield and Purity

  • Yields vary depending on the method but generally range from 60% to 85%.
  • Purity is typically confirmed by chromatographic methods (HPLC, TLC) and elemental analysis.
  • Modifications such as methylation or acylation of the ethanamine group can be performed post-synthesis to generate derivatives with altered properties.

Chemical Reactions Analysis

1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine

  • Structure: Features a methyl group at position 2 of the thiazole and a phenyl group (non-fluorinated) at position 3.
  • Key Differences : The absence of fluorine reduces electronegativity and lipophilicity compared to the target compound. The methyl group may sterically hinder interactions in binding pockets .

2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine

  • Structure : Substituted with a pyrrolidine group at position 2 of the thiazole.

Variations in the Aromatic Substituent

1-(4-Fluorophenyl)-ethan-1-amine (F-MBA)

  • Structure : Lacks the thiazole ring, retaining only the 4-fluorophenyl-ethanamine moiety.

1-[3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine

  • Structure : Contains a fluorinated phenyl ring with an imidazole substituent.
  • Key Differences : The imidazole adds a second heterocycle, increasing hydrogen-bonding capacity and polarity compared to the simpler thiazole-fluorophenyl system .

Modifications in the Side Chain

N-{5-Amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate Hydrochloride

  • Structure : Features a spirocyclic carbamate group instead of a linear ethanamine chain.

1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-amine

  • Structure : Cyclopropane ring fused to the aromatic system.
  • Key Differences : Increased steric constraints and altered electronic properties due to the cyclopropane, which may affect bioavailability .

Physicochemical and Pharmacological Implications

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP* (Predicted) Solubility (mg/mL)
Target Compound C11H10FN2S 222.27 2.3 0.45
1-[4-(2-Methyl-thiazol-4-yl)phenyl]ethan-1-amine C12H14N2S 218.31 2.8 0.32
F-MBA C8H9FN 138.16 1.9 1.20

*LogP values estimated via fragment-based methods.

  • Fluorine Impact: The 2-fluorophenyl group in the target compound increases lipophilicity (higher LogP) compared to non-fluorinated analogs, enhancing membrane permeability .
  • Thiazole Contribution : The thiazole ring elevates molecular weight and polarity, balancing solubility and bioavailability .

Biological Activity

1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a fluorophenyl group attached to a thiazole ring, which is known for its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H11FN2S, with a molecular weight of 222.29 g/mol. The structure includes a thiazole ring, which contributes to the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC11H11FN2S
Molecular Weight222.29 g/mol
IUPAC NameThis compound
CAS Number1339881-94-5

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

In one study, thiazole derivatives were tested against human glioblastoma (U251) and melanoma (WM793) cells, revealing promising results with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity.

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antimalarial Activity

A systematic study focused on thiazole analogs revealed that modifications in the N-aryl amide group linked to the thiazole ring significantly influenced antimalarial activity against Plasmodium falciparum. Compounds exhibiting electron-withdrawing groups at specific positions showed enhanced potency while maintaining low cytotoxicity in HepG2 cell lines .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound can be attributed to various structural features:

  • Thiazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
  • Fluorophenyl Group : Influences lipophilicity and membrane permeability, aiding in target interaction.
  • Substituents : The presence and position of substituents on the phenyl ring significantly affect activity; for example, electron-withdrawing groups at the ortho position enhance anticancer properties .

Case Studies

Several case studies illustrate the potential of thiazole derivatives:

  • Antitumor Activity : A derivative similar to this compound was tested against various cancer cell lines, showing IC50 values lower than those of conventional drugs. The study highlighted the importance of specific substituents in enhancing cytotoxicity .
  • Antimicrobial Testing : A series of thiazole derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications could lead to broad-spectrum activity .

Q & A

What are the common synthetic routes for 1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a 2-fluorophenyl precursor. A plausible route includes:

Thiazole Ring Formation : Reacting 2-fluorobenzonitrile with thiosemicarbazide under heated ethanol or dichloromethane to form a thiazole intermediate .

Amination : Introducing the ethanamine moiety via nucleophilic substitution or reductive amination. For example, coupling the thiazole intermediate with ethylamine derivatives under basic conditions .

Purification : Techniques like recrystallization or column chromatography are critical for achieving high purity (>95%) .

How can reaction conditions be optimized to improve yield and purity?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Temperature Control : Maintaining precise reaction temperatures (e.g., 60–80°C for cyclization) to minimize side products .
  • Catalyst Selection : Using palladium or copper catalysts for coupling reactions to enhance regioselectivity .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in crystallization .
  • In-line Analytics : Employing HPLC or LC-MS to monitor reaction progress and adjust stoichiometry dynamically .

What spectroscopic techniques are recommended for structural characterization?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethanamine chain (δ 2.8–3.2 ppm for CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C11_{11}H10_{10}FN2_2S, expected [M+H]+^+ = 221.0521) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for confirming regioselectivity in the thiazole ring .

How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Level: Advanced
Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS to detect metabolite interference (e.g., fluorophenyl oxidation) .
  • Receptor Binding Assays : Compare in vitro IC50_{50} values with in vivo efficacy to identify off-target effects .
  • Species-Specific Metabolism : Use humanized liver models or cytochrome P450 inhibition studies to address metabolic discrepancies .

What biological targets are implicated in this compound’s activity?

Level: Basic
Methodological Answer:

  • Neurological Receptors : The fluorophenyl-thiazole moiety shows affinity for serotonin (5-HT2A_{2A}) and dopamine receptors, based on radioligand assays .
  • Enzyme Inhibition : Thiazole derivatives inhibit cyclooxygenase-2 (COX-2) and acetylcholinesterase, relevant to anti-inflammatory and neuroprotective applications .

How can SAR studies elucidate the role of the 2-fluorophenyl substituent?

Level: Advanced
Methodological Answer:

  • Analog Synthesis : Replace the 2-fluorophenyl group with chloro-, methoxy-, or methyl-substituted phenyl rings to compare binding affinities .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to map hydrophobic interactions between the fluorine atom and receptor pockets .
  • Free-Wilson Analysis : Quantify the contribution of the fluorine substituent to overall activity using regression models .

What in vitro models assess antimicrobial properties?

Level: Basic
Methodological Answer:

  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
  • Fungal Assays : Screen for antifungal activity against C. albicans using agar diffusion methods .
  • Cell Viability : Pair with MTT assays to differentiate antimicrobial vs. cytotoxic effects .

What computational methods predict binding affinity to neurological receptors?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use Schrödinger’s Glide or MOE to simulate binding to 5-HT2A_{2A} receptors, focusing on π-π stacking with the thiazole ring .
  • QSAR Modeling : Train models on fluorophenyl-thiazole derivatives to correlate electronic parameters (Hammett σ) with activity .
  • MD Simulations : Run 100-ns simulations in CHARMM to assess stability of receptor-ligand complexes .

How does the thiazole ring influence physicochemical properties?

Level: Basic
Methodological Answer:

  • Lipophilicity : The thiazole ring increases logP (~2.5), enhancing blood-brain barrier permeability .
  • Acid-Base Behavior : The amine group (pKa ~9.5) facilitates salt formation for improved solubility in acidic buffers .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 150–160°C, suitable for formulation .

What challenges arise in scaling synthesis for preclinical studies?

Level: Advanced
Methodological Answer:

  • Purification Bottlenecks : Replace column chromatography with continuous crystallization to reduce costs .
  • Heterocycle Stability : Optimize pH during thiazole formation (pH 6–7) to prevent ring-opening .
  • Regulatory Compliance : Validate impurity profiles (e.g., genotoxic nitrosamines) per ICH Q3A guidelines .

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